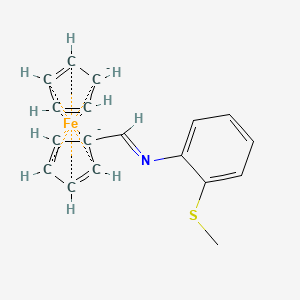
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron is a complex organometallic compound. It features a cyclopentadienyl ligand, a substituted cyclopentadienyl ligand, and an iron center. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron typically involves the reaction of cyclopentadiene with iron salts in the presence of a suitable ligand. The reaction conditions often include:
Temperature: Moderate to high temperatures (typically around 180°C) to facilitate the formation of the cyclopentadienyl-iron bond.
Solvent: Organic solvents such as toluene or THF (tetrahydrofuran) are commonly used.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the compound’s electronic properties.
Reduction: Reduction reactions can revert the oxidized iron back to its original state.
Substitution: Ligands attached to the iron center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Solvents: Organic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of substituted metallocenes .
Scientific Research Applications
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential in biological imaging and as a drug delivery agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another metallocene with two cyclopentadienyl ligands and an iron center.
Ruthenocene: Similar structure but with ruthenium instead of iron.
Nickelocene: Contains nickel instead of iron and exhibits different reactivity.
Uniqueness
Cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron is unique due to its specific ligand substitution, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specialized catalytic applications and scientific research .
Properties
Molecular Formula |
C18H17FeNS-2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-N-(2-methylsulfanylphenyl)methanimine;iron |
InChI |
InChI=1S/C13H12NS.C5H5.Fe/c1-15-13-9-5-4-8-12(13)14-10-11-6-2-3-7-11;1-2-4-5-3-1;/h2-10H,1H3;1-5H;/q2*-1; |
InChI Key |
MYGPFOPWKHXVTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N=C[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















